molecular formula C18H22N4O2 B4978955 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B4978955
M. Wt: 326.4 g/mol
InChI Key: VCDJLDCYDCWGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as MPN, is a chemical compound that has shown promising results in scientific research. MPN has been found to have potential applications in the fields of cancer research, neurobiology, and pharmacology.

Scientific Research Applications

6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
In neurobiology, 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In pharmacology, 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have potential applications as a modulator of nicotinic acetylcholine receptors. It has been shown to enhance the activity of these receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation.

Mechanism of Action

The mechanism of action of 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in cells. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. However, it has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have effects on the cardiovascular system. It has been shown to reduce blood pressure in animal models of hypertension. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to improve endothelial function, which can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments is its versatility. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has potential applications in a variety of fields, including cancer research, neurobiology, and pharmacology. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes.
One limitation of using 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments is its potential toxicity. 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to induce apoptosis in cancer cells, but it can also induce cell death in healthy cells. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are several future directions for research on 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a modulator of nicotinic acetylcholine receptors, which could have implications for the treatment of addiction and mood disorders.
Further research is also needed to fully understand the mechanism of action of 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide and its effects on different signaling pathways in cells. This could lead to the development of more targeted therapies that take advantage of its unique properties.
Conclusion
In conclusion, 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is a promising compound that has potential applications in a variety of scientific research fields. Its versatility and relative ease of synthesis make it a valuable tool for researchers. However, its potential toxicity and lack of understanding of its mechanism of action highlight the need for further research. With continued investigation, 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide could lead to the development of novel therapies for a variety of diseases and conditions.

Synthesis Methods

6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized using a multistep process that involves the reaction of 2-chloronicotinic acid with morpholine and 3-(2-pyridinyl)propylamine. The resulting product is purified using column chromatography to obtain the final compound, 6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.

properties

IUPAC Name

6-morpholin-4-yl-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-9-3-5-16-4-1-2-8-19-16)15-6-7-17(21-14-15)22-10-12-24-13-11-22/h1-2,4,6-8,14H,3,5,9-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDJLDCYDCWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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